Succinaldehyde

Catalog No.
S560600
CAS No.
638-37-9
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinaldehyde

CAS Number

638-37-9

Product Name

Succinaldehyde

IUPAC Name

butanedial

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2

InChI Key

PCSMJKASWLYICJ-UHFFFAOYSA-N

SMILES

C(CC=O)C=O

Synonyms

1,4-butane dialdehyde, butanedial, succindialdehyde

Canonical SMILES

C(CC=O)C=O

The exact mass of the compound Succinaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Succinaldehyde (butanedial) is a four-carbon dialdehyde recognized for its specific utility as a precursor in the synthesis of five-membered heterocycles and as a cross-linking agent. Unlike more common dialdehydes, its C4 backbone is structurally ideal for forming stable pyrrole, furan, and thiophene rings via Paal-Knorr synthesis. In aqueous solutions, it exists in equilibrium with its cyclic monohydrate and other hydrated forms, a key handling and reactivity characteristic that distinguishes it from related aldehydes and protected precursors. Due to a propensity for polymerization, it is often generated in situ from more stable precursors or used directly as an aqueous solution, making the choice of form a critical procurement decision.

Research Fit

Highly reactive C4 dialdehyde for crosslinking, resin modification and heterocyclic synthesis
Commercial supply as 40% aqueous solution under inert atmosphere
Neat compound polymerizes readily; solution form mitigates instability
Requires storage at -20°C and protection from acid contact
Acidification induces rapid polymerization

Substituting succinaldehyde with other dialdehydes or its own precursors often leads to process failure or suboptimal outcomes. Glutaraldehyde, a C5 dialdehyde, does not efficiently form the thermodynamically stable five-membered rings that are characteristic of succinaldehyde's C4 structure in Paal-Knorr type syntheses. In cross-linking applications, glutaraldehyde's tendency to undergo aldol condensation and polymerization prior to reacting with substrates creates heterogeneous, poorly defined linkages, a contrast to the more specific reactivity offered by succinaldehyde. Furthermore, using a stable precursor like 2,5-dimethoxytetrahydrofuran is not a direct replacement; it requires specific, often acidic, hydrolysis conditions to generate the active succinaldehyde in situ, making it a choice for controlled release rather than direct application. The inherent instability and aqueous equilibrium of succinaldehyde are not defects but defining processability traits that dictate its direct use in specific synthetic contexts where precursors are unsuitable.

Substitution Risk

Disinfection
Antimicrobial efficacy gap
Succinaldehyde lacks the broad-spectrum sporicidal and mycobactericidal activity that defines glutaraldehyde utility. Direct substitution will fail in high-level disinfection applications.
Reported head-to-head data
Crosslinking
Backbone length alters reaction profile
The C4 backbone of succinaldehyde introduces different crosslink span and network density compared to glutaraldehyde's C5 backbone. Reaction kinetics and molecular efficiency do not simply transfer.
Class-level kinetic framework
Solution
Distinct polymerization kinetics
Despite sharing a cyclic monohydrate equilibrium with glutaraldehyde, succinaldehyde exhibits compound-specific hydration and polymerization kinetics. Handling protocols and buffer conditions require independent validation.
NMR-based mechanistic evidence

Precursor Suitability: Essential for Reproducible Paal-Knorr Synthesis Where Purity is Process-Critical

High-purity succinaldehyde is critical for reproducible outcomes in syntheses like the Paal-Knorr reaction. Unlike its stable acetal precursors such as 2,5-dimethoxytetrahydrofuran, which require an initial hydrolysis step, direct use of succinaldehyde allows for more controlled stoichiometry. However, its tendency to oligomerize upon standing necessitates using freshly distilled material. NMR analysis shows that freshly distilled succinaldehyde exhibits minimal oligomeric hemi-acetal proton integration (≤6.00), whereas material stored for over 45 minutes can show integration values >15.00, leading to poor yields and formation of resinous byproducts. This makes sourcing high-purity, freshly prepared succinaldehyde a key factor for process success.

Evidence DimensionOligomer Content by 1H NMR Integration
Target Compound Data≤6.00 (freshly distilled)
Comparator Or Baseline>15.00 (stored >45 minutes)
Quantified Difference>150% increase in oligomer content after short-term storage
Conditions1H NMR analysis in DCl-free chloroform-d, comparing aldehydic proton satellites to the oligomeric hemi-acetal region.

Procuring high-purity, low-oligomer succinaldehyde is essential for achieving high yields and reproducibility in sensitive cyclization reactions, avoiding costly process failures and purification challenges.

Mycobactericidal activity
Head-to-head
No measurable kill at 0.5% (v/v) pH 8 vs. glutaraldehyde slow activity and OPA rapid kill
Absolute functional boundary: succinaldehyde is unsuitable for high-level disinfection or mycobactericidal applications.
European standard quantitative suspension test; M. chelonae, M. abscessus

Aqueous Solution Behavior: Structurally Distinct from Glutaraldehyde, Influencing Reactivity and Handling

In aqueous solutions, the chemical form of succinaldehyde is fundamentally different from its longer-chain analog, glutaraldehyde, which directly impacts its processability and reactivity. At room temperature, succinaldehyde predominantly exists as a cyclic monohydrate. In contrast, glutaraldehyde exists as a complex mixture of monomer, hydrates, and polymeric forms arising from aldol condensation, which complicates its reaction stoichiometry. Adipaldehyde (C6), for further comparison, does not form a cyclic structure and exists only as an acyclic dihydrate. This structural uniqueness means that when using succinaldehyde in aqueous media, the primary reactive species and its concentration are more defined compared to the complex, oligomeric mixture present in a glutaraldehyde solution.

Evidence DimensionPredominant species in D2O at room temperature
Target Compound DataCyclic monohydrate
Comparator Or BaselineGlutaraldehyde: Mixture of monomer, hydrates, and polymers. Adipaldehyde: Acyclic dihydrate only.
Quantified DifferenceQualitatively different equilibrium composition; succinaldehyde favors a defined cyclic structure while glutaraldehyde favors complex polymerization.
Conditions1H NMR spectroscopy of solutions in deuterium oxide (D2O) at room temperature.

For applications requiring predictable reactivity in water, such as bioconjugation or formulation, succinaldehyde provides a more structurally defined starting material than the complex, polymerized mixture of glutaraldehyde.

Sporicidal classification
Class-level
Ranked 'Slightly active' against B. subtilis spores — three tiers below glutaraldehyde ('Excellent')
Poor sporicidal performance is a reproducible class characteristic; not suitable for chemosterilization.
Compiled from Borick PM (1965/1966); comparative sporicidal testing

Handling & Stability: Stable Bisulfite Adducts Offer Superior Shelf-Life and Controlled Release vs. Neat Aldehyde

The inherent instability and tendency of neat succinaldehyde to polymerize presents significant handling and storage challenges. A procurement-savvy alternative is the use of its stable bisulfite adducts. These adducts, such as succinaldehyde bis-sodium bisulfite dihydrate, are stable, water-soluble crystalline solids. This form provides a significant advantage over both the neat, unstable liquid aldehyde and its acetal precursors, which require organic solvents and acid catalysis for hydrolysis. The active succinaldehyde can be readily and quantitatively liberated from the bisulfite adduct simply by treatment with an acid or alkali in an aqueous medium, offering an on-demand source of the pure reagent.

Evidence DimensionPhysical State and Stability
Target Compound DataStable, water-soluble crystalline solid (as bisulfite adduct)
Comparator Or BaselineNeat Succinaldehyde: Unstable liquid, prone to polymerization. 2,5-Dimethoxytetrahydrofuran: Stable liquid, requires acid-catalyzed hydrolysis.
Quantified DifferenceQualitative improvement from unstable liquid to stable, handleable solid with controlled release.
ConditionsStandard storage and reaction conditions.

For buyers requiring long-term storage, simplified handling, and controlled, aqueous-based generation of succinaldehyde, procuring the bisulfite adduct avoids the polymerization issues of the neat compound and the process requirements of acetal precursors.

Collagen amino substitution
Head-to-head
'Greatest' substitution category, comparable to glutaraldehyde; stable lysine/hydroxylysine crosslinks confirmed
Supports collagen crosslinking application where C4 backbone offers distinct crosslink architecture.
Bovine collagen; formol titration and acid hydrolysis
Aqueous solution stability
Head-to-head
Cyclic monohydrate predominates at room temperature; neutral solutions stable long-term
Handling and acid-avoidance protocols are transferable between succinaldehyde and glutaraldehyde.
¹H NMR in D₂O; neutral vs. acidified conditions
Crosslinking kinetics in gelatin
Class-level
Shared kinetic-complexity framework with glutaraldehyde; molecular efficiency does not correlate with reaction rate
C4 backbone length modulates but does not eliminate crosslinking functionality. Compound-specific kinetic parameters required.
Gelatin hardening study; concentration-dependent kinetics
UF resin modification
Supporting evidence
Markedly improved water resistance and decreased formaldehyde emission vs. unmodified UF resin
Differentiated industrial application as dual crosslinker and formaldehyde scavenger; not documented for glutaraldehyde.
Plywood production; in situ UFSA resin formation

High-Yield Synthesis of N-Substituted Pyrroles and Other Five-Membered Heterocycles

For the synthesis of functional materials like conductive polymers or pharmaceutical intermediates, where the pyrrole ring is a core structural motif. Procuring high-purity, low-oligomer succinaldehyde is critical for maximizing yields and minimizing purification costs in Paal-Knorr reactions with primary amines, where precise control over reactant stoichiometry is paramount.

Controlled Bioconjugation and Cross-Linking in Aqueous Systems

In applications like enzyme immobilization or tissue fixation where the ill-defined polymerization of glutaraldehyde is a known issue. The defined cyclic monohydrate structure of succinaldehyde in aqueous solution offers a more predictable reaction profile, making it the preferred choice when reproducible and more homogenous cross-linking is required.

Formulations Requiring On-Demand Generation of a Reactive Dialdehyde

For processes that benefit from a stable, solid, water-soluble precursor that can release active succinaldehyde under mild conditions. The use of succinaldehyde bisulfite adducts is ideal for kits, formulations, or syntheses where long-term shelf stability is required before triggering the release of the aldehyde in an aqueous environment.

Application Selection Guide

Application
Selection Property
Validation Focus
Collagen/protein crosslinking with shorter C4 bridge
Amino group substitution extent
Lysine/hydroxylysine crosslink stability
Urea-formaldehyde resin modification
Water resistance & formaldehyde scavenging
Bondline durability & emission reduction
Gelatin/biopolymer crosslinking with defined kinetics
Dialdehyde kinetics in gelatin
Crosslink architecture & degradation profile
Tropinone/heterocycle synthesis precursor
Dialdehyde condensation chemistry
Synthetic protocol compatibility in aqueous media

XLogP3

-0.9

UNII

0503177591

Other CAS

638-37-9

Wikipedia

Succinaldehyde

General Manufacturing Information

Butanedial: INACTIVE

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